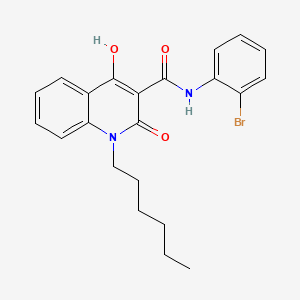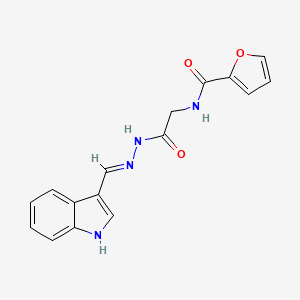
1-HEXYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-BROMO-PHENYL)-AMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-HEXYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-BROMO-PHENYL)-AMIDE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromophenyl group, a hexyl chain, and a quinoline core with a hydroxy and oxo functional group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-HEXYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-BROMO-PHENYL)-AMIDE typically involves multi-step organic reactions. One common method is the palladium-catalyzed Heck/Suzuki cascade reaction. This reaction is highly enantioselective and involves the use of endo-5-norbornene-2,3-dimethanol to prevent transmetalation of the aryl-palladium complex . The reaction conditions are mild and can tolerate a wide range of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The scalability of these reactions makes them suitable for industrial applications. Additionally, the use of environmentally benign reagents and conditions is preferred to minimize the environmental impact.
化学反应分析
Types of Reactions
1-HEXYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-BROMO-PHENYL)-AMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-HEXYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-BROMO-PHENYL)-AMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Potential use in drug development due to its diverse biological activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-HEXYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-BROMO-PHENYL)-AMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological activity being investigated. For example, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer applications, it may interfere with cell division processes .
相似化合物的比较
Similar Compounds
N-(2-bromophenyl)acetamide: A simpler compound with similar bromophenyl functionality.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another bromophenyl derivative with antimicrobial and antiproliferative properties.
Uniqueness
1-HEXYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-BROMO-PHENYL)-AMIDE is unique due to its complex structure, which combines a quinoline core with multiple functional groups. This complexity allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research.
属性
CAS 编号 |
369607-93-2 |
|---|---|
分子式 |
C22H23BrN2O3 |
分子量 |
443.3g/mol |
IUPAC 名称 |
N-(2-bromophenyl)-1-hexyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C22H23BrN2O3/c1-2-3-4-9-14-25-18-13-8-5-10-15(18)20(26)19(22(25)28)21(27)24-17-12-7-6-11-16(17)23/h5-8,10-13,26H,2-4,9,14H2,1H3,(H,24,27) |
InChI 键 |
KWVNYXNSUATJLN-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Hydroxyphenyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B604413.png)
![ethyl 2-[2-(1H-indol-3-ylmethylene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B604414.png)
![1H-indole-3-carbaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B604416.png)
![(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile](/img/structure/B604418.png)
![3-isopropyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B604420.png)
![N'-[(1Z)-(1H-indol-3-yl)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B604423.png)

![3-[(2-bromoanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B604428.png)
![1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B604430.png)
![N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-1,3,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOHYDRAZIDE](/img/structure/B604431.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B604433.png)
![4-BROMO-2-[(E)-{[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL]PHENOL](/img/structure/B604434.png)

![3-methyl-4-{[(6-methyl-2-pyridinyl)imino]methyl}-1-phenyl-1H-pyrazol-5-ol](/img/structure/B604436.png)
